2-chloro-5-[(4Z)-4-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
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Overview
Description
2-chloro-5-[(4Z)-4-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyrazole ring, and a benzoic acid moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(4Z)-4-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(4Z)-4-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-5-[(4Z)-4-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid exerts its effects depends on its interaction with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-[(4Z)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
- 2-chloro-5-[(4Z)-4-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Uniqueness
The uniqueness of 2-chloro-5-[(4Z)-4-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H13Cl2N3O6 |
---|---|
Molecular Weight |
486.3 g/mol |
IUPAC Name |
2-chloro-5-[(4Z)-4-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C22H13Cl2N3O6/c1-11-15(21(28)26(25-11)12-2-5-19(24)17(8-12)22(29)30)10-14-4-7-20(33-14)16-9-13(27(31)32)3-6-18(16)23/h2-10H,1H3,(H,29,30)/b15-10- |
InChI Key |
ULBAOPROOQJSNU-GDNBJRDFSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC(=C(C=C4)Cl)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC(=C(C=C4)Cl)C(=O)O |
Origin of Product |
United States |
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